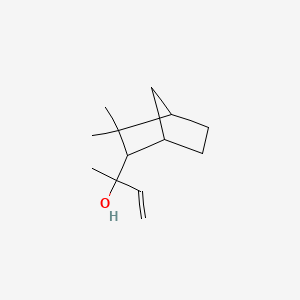

alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol

Description

Methanol Group (-CH2OH)

- Positioned at C2, the hydroxyl group participates in hydrogen bonding with biological targets such as enzymes or receptors. For example, norbornane-derived alcohols have demonstrated modulatory effects on NMDA receptors by interacting with glutamate-binding sites.

- The hydroxyl group’s acidity (pKa ~16–18) allows for deprotonation under basic conditions, enabling nucleophilic reactions or coordination to metal catalysts.

Vinyl Group (-CH2CH2)

Methyl Groups (-CH3)

- The two methyl groups at C3 provide steric bulk, shielding the bridgehead carbons from nucleophilic attack and influencing the compound’s lipophilicity.

IUPAC Nomenclature vs. Common Name Conventions

The systematic IUPAC name for this compound is 2-(vinylmethyl)-3,3,7-trimethylbicyclo[2.2.1]heptan-2-methanol , which reflects:

- The bicyclo[2.2.1]heptane parent structure.

- Substituents at C2 (vinylmethyl and methanol) and C3 (two methyl groups).

- The numbering convention prioritizing the bridgehead carbons (C1 and C4).

In contrast, common names often emphasize the compound’s relationship to natural monoterpenoids. For instance, it may be referred to as a vinyl-norbornanol derivative , highlighting its norbornane skeleton and alcohol functionality. Such naming conventions are prevalent in industrial and pharmacological contexts, where structural analogs are grouped by shared scaffolds.

Comparative Analysis with Related Bicyclic Monoterpenoids

The target compound shares structural similarities with several biologically active bicyclic monoterpenoids:

Unlike camphor, which contains a ketone group, alpha,3,3-trimethyl-alpha-vinylbicyclo[2.2.1]heptane-2-methanol’s hydroxyl and vinyl groups enhance its potential for covalent interactions with biological targets. For example, norbornane derivatives with hydroxyl groups have shown neuroprotective effects by attenuating calcium influx in neuronal cells.

Properties

CAS No. |

85204-19-9 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)but-3-en-2-ol |

InChI |

InChI=1S/C13H22O/c1-5-13(4,14)11-9-6-7-10(8-9)12(11,2)3/h5,9-11,14H,1,6-8H2,2-4H3 |

InChI Key |

AVXCORVLTFVQGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC(C2)C1C(C)(C=C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include the addition of vinyl and methyl groups through various organic reactions such as alkylation and hydroboration-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation and crystallization. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

Alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: Various substituents can be introduced to the bicyclic framework through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces various alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: CHO

Molecular Weight: 152.24 g/mol

CAS Number: 21252-46-0

The compound features a bicyclic structure which contributes to its stability and reactivity in various chemical processes. The presence of both vinyl and alcohol functional groups enhances its utility in synthetic applications.

Organic Synthesis

Alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol is utilized as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various reactions such as:

- Diels-Alder Reactions: The compound can act as a diene or dienophile, facilitating the formation of complex cyclic structures.

- Alkylation Reactions: The alcohol group can be converted into a leaving group, enabling alkylation with various electrophiles.

Polymer Chemistry

This compound has been explored for its potential in polymer synthesis:

- Vinyl Polymers: The vinyl group can be polymerized to create high-performance polymers with tailored properties.

- Cross-linking Agents: Its structure allows it to serve as a cross-linking agent in the development of thermosetting resins.

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit biological activity:

- Antimicrobial Properties: Some studies have shown that modifications of this compound can lead to antimicrobial agents effective against various pathogens.

- Drug Delivery Systems: Its ability to form stable complexes with drug molecules enhances bioavailability and efficacy.

Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Organic Synthesis | Diels-Alder reactions | |

| Polymer Chemistry | Vinyl polymer synthesis | |

| Pharmaceutical | Antimicrobial agents | |

| Drug Delivery | Enhanced bioavailability |

Case Study 1: Diels-Alder Reaction

A study demonstrated the effectiveness of this compound as a diene in Diels-Alder reactions, yielding complex bicyclic compounds with high regioselectivity and yield.

Case Study 2: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant activity correlating with structural modifications.

Case Study 3: Polymer Development

In a recent publication, researchers investigated the use of this compound as a cross-linker in epoxy resins, demonstrating improved mechanical properties and thermal stability compared to conventional cross-linkers.

Mechanism of Action

The mechanism by which alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to fit into active sites and modulate biological pathways, leading to various biochemical effects.

Comparison with Similar Compounds

Table 1: Key Properties of alpha,3,3-Trimethyl-alpha-vinylbicyclo[2.2.1]heptane-2-methanol and Analogues

Key Observations :

- The propanol derivative (CAS 94291-52-8) has a higher molecular weight and altered solubility due to its extended carbon chain .

Reactivity and Transformations

Table 2: Reactivity Profiles

Key Findings :

Table 3: Hazard and Regulatory Profiles

Key Notes:

- Safety protocols for bicyclic alcohols generally recommend avoiding inhalation and skin contact due to irritant properties .

Biological Activity

Alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol, also known by its CAS number 85204-19-9, is a bicyclic compound with significant biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 198.32 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related bicyclic terpenes showed notable antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Targeted | Activity Type | Reference |

|---|---|---|---|

| Camphene | Candida albicans | Antifungal | |

| Alpha-pinene | Staphylococcus aureus | Antibacterial | |

| Beta-caryophyllene | Escherichia coli | Antibacterial |

Cytotoxicity

The cytotoxic effects of this compound have been studied using various cell lines. In vitro assays have demonstrated that this compound can induce cell death in cancerous cells, although specific IC50 values for this compound are still under investigation.

Table 2: Cytotoxicity Data

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | Vero Cells | Not specified | |

| Doxorubicin | Vero Cells | 3.46 |

Case Studies

Several studies have highlighted the potential therapeutic applications of bicyclic compounds in treating infections and cancer:

- Antifungal Effects : A study evaluated the antifungal activity of essential oils containing bicyclic compounds against pathogenic fungi and found significant inhibition of fungal growth, suggesting potential use in antifungal therapies .

- Cytotoxic Studies : Research on the cytotoxic activity of essential oils from medicinal plants indicated that compounds like this compound could serve as leads for developing new anticancer agents due to their ability to induce apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves functionalizing the bicyclo[2.2.1]heptane core via Friedel-Crafts alkylation or radical-mediated vinylation. For optimization, adjust catalysts (e.g., Lewis acids like AlCl₃) and solvent polarity to stabilize intermediates. Reaction temperatures between 60–80°C may reduce side products. Validate purity via GC-MS (retention time ~18–24 min, similar to myrtanol derivatives) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve the stereochemical configuration of this compound?

- Methodological Answer : Use 2D NMR (COSY, NOESY) to correlate protons on the bicyclic framework. For example, NOE interactions between the vinyl group (δ 5.0–5.5 ppm) and methyl substituents (δ 1.2–1.5 ppm) can confirm spatial proximity. Compare with bicyclo[3.1.1] analogs (e.g., myrtanol, δ 1.26% in Geum montanum) for cross-validation .

Q. What analytical techniques are most reliable for identifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5) using a temperature gradient (50°C to 280°C at 5°C/min) provides optimal separation. Key mass fragments include m/z 194 (molecular ion) and characteristic cleavages at the bicyclic bridgehead (m/z 91, 105) .

Advanced Research Questions

Q. How do steric effects of the bicyclo[2.2.1]heptane framework influence the compound’s reactivity in catalytic hydrogenation?

- Methodological Answer : The rigid bicyclic structure imposes steric hindrance, slowing hydrogenation of the vinyl group. Use pressure-variable experiments (1–10 atm H₂) with Pt/C or Pd catalysts. Monitor progress via FT-IR (C=C stretch ~1640 cm⁻¹ disappearance). Computational modeling (DFT) can predict transition-state energies for hindered sites .

Q. What strategies address molecular formula discrepancies (e.g., C₁₁H₂₀O vs. C₁₃H₂₂O) reported in literature?

- Methodological Answer : Cross-validate via high-resolution mass spectrometry (HRMS) to confirm exact mass (theoretical m/z 194.313 for C₁₃H₂₂O). Review IUPAC naming conventions: the correct formula aligns with the bicyclo[2.2.1]heptane core + vinyl and methyl substituents (C₁₃H₂₂O) .

Q. How can in vitro assays evaluate potential endocrine-disrupting activity of this compound?

- Methodological Answer : Use ERα/ERβ reporter gene assays (e.g., MCF-7 cells) to assess estrogen receptor binding. Compare to reference agonists (estradiol) and antagonists (tamoxifen). Dose-response curves (0.1–100 µM) with cytotoxicity controls (MTT assay) are critical. EPA’s EDSP guidelines recommend such tiered screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.